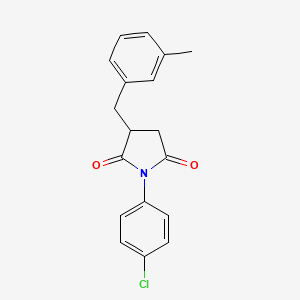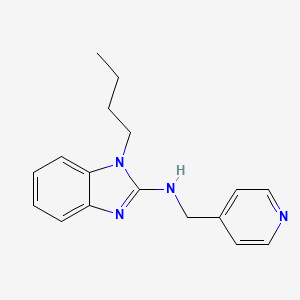![molecular formula C19H14BrN3O2 B4200133 5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4200133.png)
5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide
Overview
Description
5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to target a specific protein called bromodomain-containing protein 4 (BRD4) that is involved in the regulation of gene transcription.
Mechanism of Action
BRD4 is a protein that plays a key role in the regulation of gene transcription. It binds to acetylated histones and recruits other transcriptional regulators to activate or repress gene expression. 5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been found to inhibit the binding of BRD4 to acetylated histones, thereby disrupting the recruitment of other transcriptional regulators and leading to the downregulation of gene expression (Shu et al., 2016).
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages (Chen et al., 2014). This suggests that this compound may have potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide in lab experiments is its specificity for BRD4. This allows researchers to study the effects of BRD4 inhibition on gene expression and cellular processes without the confounding effects of off-target effects. However, one limitation of using this compound is its relatively low potency compared to other BRD4 inhibitors (Shu et al., 2016). This may limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of BRD4 inhibition on specific cellular processes, such as DNA damage repair and cell cycle progression. Finally, the potential use of this compound as a combination therapy with other chemotherapeutic agents should be further explored.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promise as a potential cancer therapy. Its specificity for BRD4 and its ability to sensitize cancer cells to other chemotherapeutic agents make it an attractive candidate for further study. While there are limitations to its use in certain experimental settings, the future directions for research on this compound are promising.
Scientific Research Applications
5-bromo-N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer (Shu et al., 2016). In addition, this compound has been shown to sensitize cancer cells to other chemotherapeutic agents, such as doxorubicin and bortezomib (Shu et al., 2016). These findings suggest that this compound may have potential as a combination therapy for cancer treatment.
properties
IUPAC Name |
5-bromo-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O2/c1-11-2-7-14-15(10-11)23-18(22-14)12-3-5-13(6-4-12)21-19(24)16-8-9-17(20)25-16/h2-10H,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJMINXWYAJLMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B4200050.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B4200052.png)
![(4-{[3,5-bis(acetyloxy)benzoyl]amino}phenoxy)acetic acid](/img/structure/B4200055.png)

![N-(2-methoxybenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4200079.png)
![N-(3-chlorophenyl)-N'-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}urea](/img/structure/B4200083.png)
![N-1,3-benzodioxol-5-yl-N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4200089.png)


![1-[7-methyl-2-(phenoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4200105.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4200112.png)
![8-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4200123.png)
![N~2~-benzyl-N~1~-(3-ethoxypropyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B4200138.png)
